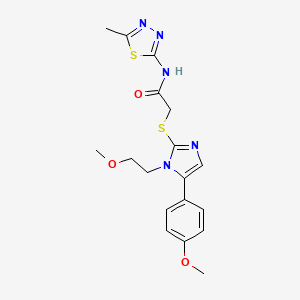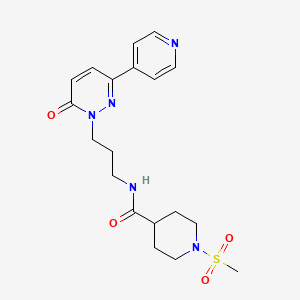
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be initiated by reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial production, scalable synthetic routes involve optimizing the reaction parameters to enhance yield and purity. Continuous flow chemistry methods could be applied to streamline the process, reduce reaction time, and improve safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using mild oxidizing agents like hydrogen peroxide or sodium periodate to yield sulfoxides or sulfones.
Reduction: The compound's aromatic rings can undergo reduction, typically using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions Used:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Nucleophiles for substitution: Ammonia (NH3), various amines
Major Products Formed from These Reactions:
From oxidation: Sulfoxides, sulfones
From reduction: Reduced aromatic rings
From substitution: Aminated imidazole derivatives
Scientific Research Applications
In Chemistry:
Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
In Biology:
Studied for its potential anti-inflammatory and antimicrobial activities due to its imidazole and thiadiazole moieties.
In Medicine:
Explored for its potential as a pharmaceutical agent in treating various diseases, particularly those involving inflammation and microbial infections.
In Industry:
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules like enzymes or receptors. For instance:
Molecular Targets and Pathways: Could inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis.
Comparison with Similar Compounds
2-mercaptoimidazole derivatives
Thiadiazole-containing imidazoles
Methoxy-substituted imidazole derivatives
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-21-22-17(28-12)20-16(24)11-27-18-19-10-15(23(18)8-9-25-2)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSOOGYPKUDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2653990.png)





![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2654004.png)
![3-methylidene-1-[(oxan-4-yl)methyl]piperidine](/img/structure/B2654005.png)
![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)
